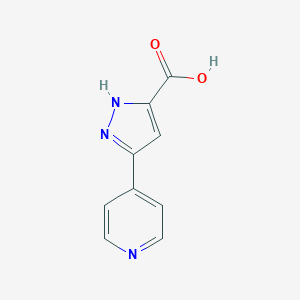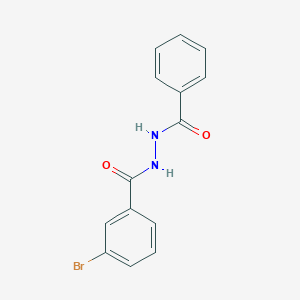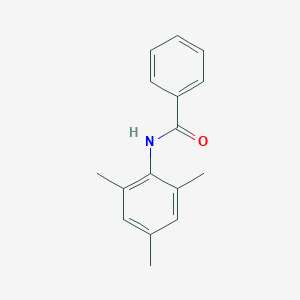![molecular formula C17H17NO4 B185644 Ethyl 4-[(4-methoxybenzoyl)amino]benzoate CAS No. 100278-51-1](/img/structure/B185644.png)
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate, also known as ethyl 4-(p-methoxybenzoylamino)benzoate or ethyl-p-methoxybenzoylaminobenzoate, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-[(4-methoxybenzoyl)amino]benzoate involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound is believed to form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme, thereby blocking the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic activities in animal models. It has also been found to exhibit antitumor activity against various cancer cell lines. In addition, the compound has been shown to exhibit antioxidant and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-[(4-methoxybenzoyl)amino]benzoate in lab experiments include its high purity and stability, as well as its ability to selectively inhibit enzyme activity. However, one limitation is that the compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Ethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-[(4-methoxybenzoyl)amino]benzoate in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to use the compound as a tool to study the structure and function of enzymes and proteins. Finally, the compound may be used in the development of new drugs and therapies based on its unique biochemical and physiological properties.
Conclusion
In conclusion, Ethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-[(4-methoxybenzoyl)amino]benzoate is a synthetic compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has shown great promise as a tool for investigating the mechanism of action of various biological processes and as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-[(4-methoxybenzoyl)amino]benzoate involves the reaction between 4-aminobenzoic acid and p-methoxybenzoyl chloride in the presence of triEthyl 4-[(4-methoxybenzoyl)amino]benzoateamine and Ethyl 4-[(4-methoxybenzoyl)amino]benzoate chloroformate. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate has been widely used in scientific research as a tool compound to investigate the mechanism of action of various biological processes. It has been found to exhibit inhibitory activity against various enzymes such as chymotrypsin, trypsin, and elastase. It has also been used as a probe to study the binding interactions between small molecules and proteins.
Propriétés
Numéro CAS |
100278-51-1 |
|---|---|
Nom du produit |
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate |
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
ethyl 4-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)13-4-8-14(9-5-13)18-16(19)12-6-10-15(21-2)11-7-12/h4-11H,3H2,1-2H3,(H,18,19) |
Clé InChI |
LMFLTKIABAVKNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Autres numéros CAS |
100278-51-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)








![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)